![molecular formula C24H15ClF2N2O2S B2770635 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892299-91-1](/img/new.no-structure.jpg)
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClF2N2O2S and its molecular weight is 468.9. The purity is usually 95%.
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Biological Activity
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H15ClF2N2O2S
- Molecular Weight : 468.9 g/mol
- IUPAC Name : 1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-benzothiolo[3,2-d]pyrimidine-2,4-dione
The compound features a benzothieno ring fused with a pyrimidine moiety, which is significant for its biological properties. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Substitution Reactions : Involving the introduction of halogen atoms.
- Cyclization Reactions : To form the benzothieno[3,2-d]pyrimidine core.
- Condensation Reactions : To yield the final product from intermediate compounds.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activity
Research indicates that 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activity, particularly in pharmacology. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown strong antiproliferative activity without the biphasic dose-response observed in some other compounds .
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activities. This interaction could lead to various therapeutic effects, particularly in treating conditions related to inflammation and cancer.
Antiproliferative Effects
A study on fluorinated benzothiazoles indicated that similar compounds can induce expression of cytochrome P450 enzymes in sensitive cancer cells, leading to DNA adduct formation and subsequent cell death. This suggests a potential pathway through which 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione might exert its effects .
Neuroprotective Properties
In related research on compounds featuring similar structural motifs, significant neuroprotective effects were noted in models of epilepsy. These findings highlight the potential for this compound to influence neurochemical pathways beneficially .
Summary Table of Biological Activities
Scientific Research Applications
The compound 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Structure and Composition
- Molecular Formula : C₁₈H₁₄ClF₂N₃O₂S
- Molecular Weight : 389.84 g/mol
- IUPAC Name : 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . The structural motifs present in benzothieno-pyrimidines are known to exhibit cytotoxic activities against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothieno-pyrimidine showed significant inhibition of cancer cell proliferation. The specific compound under consideration was synthesized and tested against human cancer cell lines, revealing promising results in inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. The incorporation of halogens can enhance the interaction with microbial targets.
Case Study: Antimicrobial Evaluation
In a comparative study, derivatives of benzothieno-pyrimidines were evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that the presence of chloro and fluoro groups significantly increased the activity against Gram-positive bacteria .
Neuropharmacology
There is emerging evidence suggesting that this compound may influence neurological pathways, potentially serving as a lead compound for developing treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research conducted on related compounds indicated neuroprotective effects in models of oxidative stress-induced neuronal damage. The findings suggest that modifications to the benzothieno-pyrimidine structure could lead to enhanced neuroprotective agents .
Table 1: Biological Activities of Related Compounds
Properties
CAS No. |
892299-91-1 |
---|---|
Molecular Formula |
C24H15ClF2N2O2S |
Molecular Weight |
468.9 |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3 |
InChI Key |
HGGAGHSRTVVMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F |
solubility |
not available |
Origin of Product |
United States |
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